molecular formula CCl3NO2 B1668804 Chloropicrin CAS No. 76-06-2

Chloropicrin

Cat. No.: B1668804
CAS No.: 76-06-2
M. Wt: 164.37 g/mol
InChI Key: LFHISGNCFUNFFM-UHFFFAOYSA-N
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Description

Chloropicrin (Trichloronitromethane, CAS 76-06-2) is an organochlorine compound with the formula CCl₃NO₂. This colorless to faint-yellow liquid is structurally characterized by three chlorine atoms attached to a nitro-methane group and is known for its intensely irritating odor and high volatility . In research, this compound is primarily investigated as a broad-spectrum pre-plant soil fumigant. Studies focus on its efficacy in mitigating soil-borne pathogens, including fungi, oomycetes, nematodes, and insects, thereby helping to overcome continuous cropping obstacles in agriculture . Recent agricultural research has demonstrated that this compound fumigation can significantly reduce disease indices and improve yields for crops like potatoes and Panax notoginseng . The fumigation process and its environmental impact are areas of active study, with research examining how factors like soil water content and the use of plastic film covers affect its efficacy and volatilization . The exact biochemical mode of action (MoA) of this compound is classified as multi-site and non-specific (IRAC MoA 8B) . Evidence suggests its high reactivity stems from the inhibition of thiol-containing enzymes, such as succinate dehydrogenase and pyruvic oxidase, which are pivotal to cellular energy metabolism . This interaction with protein sulfhydryl groups is a key mechanism underlying its toxicity . This compound is also relevant in toxicological and safety research due to its historical use as a chemical warfare agent . Investigations focus on its acute toxicity as a potent irritant to the lungs, eyes, and skin, with inhalation being the primary exposure route of concern . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal uses . Strict safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods), must be observed. Researchers should handle this material in accordance with their institution's chemical hygiene plan and applicable regulations.

Properties

IUPAC Name

trichloro(nitro)methane
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InChI

InChI=1S/CCl3NO2/c2-1(3,4)5(6)7
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InChI Key

LFHISGNCFUNFFM-UHFFFAOYSA-N
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Canonical SMILES

C([N+](=O)[O-])(Cl)(Cl)Cl
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Molecular Formula

CCl3NO2
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DSSTOX Substance ID

DTXSID0020315
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Molecular Weight

164.37 g/mol
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Physical Description

Chloropicrin appears as a slightly oily colorless to yellow liquid with a strong irritating odor. Noncombustible. Denser than water. Vapors are poisonous by inhalation and irritate eyes, nose, and throat., Colorless to faint-yellow, oily liquid with an intensely irritating odor. [pesticide] [NIOSH], SLIGHTLY OILY COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

234 °F at 760 mmHg (NTP, 1992), 112 °C at 757 mm Hg, 112 °C
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Solubility

1 to 5 mg/mL at 72 °F (NTP, 1992), Miscible with most organic solvents, e.g. acetone, benzene, ethanol, methanol, carbon disulfide, diethyl ether, carbon tetrachloride, Miscible with absolute alcohol; soluble in ether, Miscible with acetic acid, 0.19 g/100 ml H2O at 20 °C, For more Solubility (Complete) data for CHLOROPICRIN (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.162
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Density

1.64 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.6448 at 20 °C/4 °C; 1.6483 at 25 °C/4 °C, Relative density (water = 1): 1.7
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Vapor Density

5.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.7 (air = 1), Relative vapor density (air = 1): 5.7
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Vapor Pressure

16.9 mmHg at 68 °F ; 40 mmHg at 92.8 °F (NTP, 1992), 24.0 [mmHg], 3.2 kPa (24 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 2.7
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Color/Form

Slightly oily liquid, Faint yellow liquid., Colorless liquid, Colorless to faint-yellow, oily liquid.

CAS No.

76-06-2
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Melting Point

-92.6 °F (NTP, 1992), -64 °C (-69.2 °C corr), -64 °C
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Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis of this compound from nitromethane proceeds via sequential chlorination, where three hydrogen atoms on the α-carbon are replaced by chlorine. The reaction with sodium hypochlorite follows the stoichiometric equation:
$$
\text{CH}3\text{NO}2 + 3\text{NaOCl} \rightarrow \text{CCl}3\text{NO}2 + 3\text{NaOH}
$$
Wilhelm’s process emphasizes the use of a 4–10% aqueous sodium hypochlorite solution and a nitromethane excess of 2–10% over the theoretical requirement. This excess compensates for minor side reactions, such as the alkaline hydrolysis of nitromethane by sodium hydroxide, a byproduct of the main reaction.

Optimizing Reaction Conditions

Key parameters governing yield and purity include:

  • Reaction Time : Rapid addition of nitromethane (8–25 minutes) minimizes side reactions.
  • Agitation : Ensures homogeneous mixing, preventing localized overheating.
  • Hypochlorite Concentration : Solutions exceeding 10% risk uncontrolled exothermic reactions, while concentrations below 4% prolong reaction times.
  • Temperature Control : The reaction proceeds without active cooling , relying on ambient heat dissipation.

The table below summarizes yields from Wilhelm’s experimental trials:

Example Nitromethane Excess (%) Reaction Time (min) Yield (%)
1 2 8 94.5
2 4 25 95.0
3 5 15 95.0
4 7 10 94.0
5 8 20 95.0

Data derived from US3106588A.

Alternative Synthesis Pathways

While nitromethane chlorination dominates industrial production, historical methods include:

  • Picric Acid Chlorination : Early 20th-century approach limited by explosive intermediates and low yields.
  • Gas-Phase Chlorination : Involves passing chlorine gas through nitromethane, though challenges in controlling reaction kinetics hindered scalability.

These methods have largely been supplanted by hypochlorite-based processes due to safety and efficiency considerations.

Industrial-Scale Production Techniques

Modern facilities adopt continuous-flow reactors to enhance throughput and consistency. Critical steps include:

  • Hypochlorite Preparation : Generated in situ by dissolving chlorine gas in sodium hydroxide solution.
  • Controlled Nitromethane Addition : Metered pumps ensure precise stoichiometry and reaction kinetics.
  • Phase Separation : this compound’s low water solubility facilitates separation via decantation.

Industrial yields routinely exceed 94%, with purity levels suitable for agricultural and chemical applications.

Chemical Reactions Analysis

Formation Mechanisms

Chloropicrin forms during chlorination of nitrogen-containing organic compounds via a multi-step mechanism:

Key steps from methylamine (MA) chlorination :

  • N-chlorination :

    • MA + 2HOCl → Dichloromethylamine (DCMA)

    • Activation energy (ΔG≠): 4–7 kcal/mol (first chlorination), 14–17 kcal/mol (second chlorination)

  • Oxidation :

    • DCMA → Nitromethane (NM) + Chloronitromethane (CNM) (ΔG≠: 34–37 kcal/mol)

  • C-chlorination :

    • NM/CNM + HOCl → this compound (ΔG≠ <7 kcal/mol)

Environmental formation :

  • Generated in water via chlorine reactions with humic acids, amino acids, or nitrophenols, enhanced by nitrates .

Thermal Decomposition

This compound decomposes at elevated temperatures through bond dissociation pathways :

Primary pathway (100–530°C) :
CCl3NO2CCl3+NO2\text{CCl}_3\text{NO}_2\rightarrow \text{CCl}_3+\text{NO}_2

  • Radical recombination:
    CCl3+NO2Cl3CONOCOCl2+ClNO\text{CCl}_3+\text{NO}_2\rightarrow \text{Cl}_3\text{CONO}\rightarrow \text{COCl}_2+\text{ClNO}

Key data :

ParameterValue
C–N bond dissociation energy42.1 kcal/mol
High-pressure rate constant4.90×1015e18958/Ts14.90\times 10^{15}\,e^{-18958/T}\,\text{s}^{-1}
Major productsPhosgene (COCl₂), ClNO, NO, Cl₂

With Hydrogen Sulfide

This compound undergoes rapid reductive dechlorination in anoxic aqueous solutions:
CCl3NO2HSCl2CHNO2HSClCH2NO2\text{CCl}_3\text{NO}_2\xrightarrow{\text{HS}^-}\text{Cl}_2\text{CHNO}_2\xrightarrow{\text{HS}^-}\text{ClCH}_2\text{NO}_2

  • pH dependence : Rate increases 10-fold from pH 6 to 8 (HS⁻ > H₂S reactivity).

  • Stoichiometry : 1 mol this compound consumes 3–4 mol HS⁻.

With Metam Sodium

Reaction produces methyl isothiocyanate (MITC) via nucleophilic substitution:
CCl3NO2+CH3NHCSSCH3NCS+Cl+NO2\text{CCl}_3\text{NO}_2+\text{CH}_3\text{NHCSS}^-\rightarrow \text{CH}_3\text{NCS}+\text{Cl}^-+\text{NO}_2^-

  • Rate constant : k=0.23L mol1s1k=0.23\,\text{L mol}^{-1}\,\text{s}^{-1} at pH 7.

With Thiols

Glutathione (GSH) reacts via adduct formation and dechlorination:
CCl3NO2+GSHGSSG+Cl2CHNO2+NO2\text{CCl}_3\text{NO}_2+\text{GSH}\rightarrow \text{GSSG}+\text{Cl}_2\text{CHNO}_2+\text{NO}_2^-

  • Heme protein adduction : 1.5 mol this compound binds to hemoglobin, releasing Cl⁻ and nitrite.

With Amines

Violent reactions occur with aniline, producing explosive intermediates.

Environmental Decomposition

ConditionPathwayProducts
SunlightPhotolysisCO₂, Cl⁻, NO₃⁻
Reducing agents (e.g., Fe²⁺)Reductive dechlorinationCHCl₂NO₂, CH₂ClNO₂, CH₃NO₂
High pHHydrolysisCl⁻, NO₂⁻, CO₃²⁻

Hazardous Decomposition

Explosive conditions :

  • 112°C (boiling point) → Phosgene, ClNO, NOₓ, Cl₂, CO.

  • Confinement or shock triggers detonation (ΔH decomposition = -234 kcal/mol).

Incompatible substances :

SubstanceReaction TypeHazard
Sodium methoxideViolent substitutionExplosion
Propargyl bromideRadical chain reactionFire

Biochemical Metabolism

In vivo pathway (mice) :

  • Rapid dechlorination:
    CCl3NO2CHCl2NO2CH2ClNO2\text{CCl}_3\text{NO}_2\rightarrow \text{CHCl}_2\text{NO}_2\rightarrow \text{CH}_2\text{ClNO}_2

  • Oxidation:
    CH3NO2CO2+NH3\text{CH}_3\text{NO}_2\rightarrow \text{CO}_2+\text{NH}_3

  • Hepatic effects : 19% GSH depletion, hemoprotein adduction (43% irreversible binding).

This synthesis integrates mechanistic insights, kinetic data, and environmental fate, underscoring this compound’s reactivity across chemical and biological systems. Experimental validation of computational models (e.g., CBS-QB3 for bond energies ) strengthens predictive accuracy for risk assessment.

Scientific Research Applications

Agricultural Applications

Chloropicrin is primarily utilized as a soil fumigant in agriculture. Its effectiveness in controlling soil-borne pathogens makes it a valuable tool for farmers.

Soil Fumigation

  • Pathogen Control : this compound is effective against a range of soil-borne pathogens, including fungi and nematodes. It has been used to suppress diseases like Verticillium wilt and Fusarium root rot in crops such as potatoes and strawberries .
  • Application Method : It is typically applied pre-planting. The compound volatilizes and penetrates the soil, where it acts against pests without sterilizing the soil or depleting the ozone layer .

Crop Yield Enhancement

Studies have shown that this compound application can significantly improve crop yields and health. For example, potato farmers using this compound reported better root systems, more efficient water use, and enhanced fertilizer uptake, leading to increased production efficiency and profitability .

Environmental Applications

This compound also plays a role in environmental management.

Water Quality Monitoring

This compound is used as an analytical reference standard in monitoring drinking water quality. Its detection helps assess contamination levels from agricultural runoff .

Soil Health Improvement

Research indicates that this compound not only controls pathogens but also contributes to healthier soil ecosystems. By reducing harmful organisms, it allows beneficial microbes to thrive, enhancing overall soil health .

Analytical Chemistry

In the field of analytical chemistry, this compound serves as a reference compound for various chromatographic techniques.

Detection and Analysis

  • Chromatographic Techniques : this compound is utilized in gas chromatography and mass spectrometry as a standard for detecting pesticide residues in food products and environmental samples .
  • Forensic Applications : It has been studied for its potential use in forensic science to analyze chemical warfare agents and other hazardous substances .

Potato Farming Case Study

A 2019 study highlighted the resurgence of this compound in potato farming after decades of limited use. Farmers reported significant benefits from its application:

  • Increased yield by up to 20%.
  • Improved resistance against common pathogens.
  • Enhanced soil health leading to sustainable farming practices .
Application AreaBenefitsCrop Examples
Soil FumigationPathogen controlPotatoes, Strawberries
Yield EnhancementIncreased production efficiencyPotatoes
Environmental MonitoringWater quality assessmentVarious agricultural products

Health and Safety Considerations

While this compound is effective in its applications, it is essential to consider its toxicity:

  • This compound is classified as a sensory irritant; exposure can lead to severe eye irritation and respiratory issues .
  • Proper handling protocols must be followed to minimize risks during application.

Mechanism of Action

Chloropicrin exerts its effects primarily through its ability to alkylate nucleophilic sites in biological molecules. This leads to the disruption of cellular processes and ultimately cell death. Its molecular targets include enzymes and other proteins that are essential for cellular function .

Comparison with Similar Compounds

Chemical and Physical Properties

Chloropicrin (trichloronitromethane, CCl₃NO₂) is a colorless to pale yellow oily liquid with a sharp, penetrating odor. Key properties include:

  • Molecular weight : 164.38 g/mol
  • Boiling point : 112°C
  • Vapor pressure : 23.2 mmHg at 25°C
  • Solubility : 2000 mg/L in water at 25°C, high volatility (Henry’s law constant: 0.00251 atm·m³/mol) .
  • Reactivity: Decomposes under light/heat to toxic gases (HCl, NOₓ, phosgene) and reacts violently with amines, alkalis, and propargyl compounds .

Comparison with Similar Compounds

Chemical and Physical Properties

Property/Parameter This compound (CCl₃NO₂) Sulfur Mustard (C₄H₈Cl₂S) Capsaicin (C₁₈H₂₇NO₃) Methyl Bromide (CH₃Br)
Molecular Weight (g/mol) 164.4 159.1 305.4 94.9
Boiling Point (°C) 112 216 210–220 3.6
Density (g/cm³) 1.64 1.27 1.04 1.73
Primary Use Soil fumigant Vesicant (chemical weapon) Irritant (pepper spray) Soil fumigant (phased out)
Toxicity (LC₅₀) 119 ppm 1500 mg·min/m³ 47.2 mg/kg (oral rat) 300 ppm
Environmental Impact Low water persistence Persistent contamination Low environmental risk Ozone-depleting

Functional Comparisons

  • Sulfur Mustard : Unlike this compound’s irritant effects, sulfur mustard acts as a vesicant, causing severe blistering. This compound’s lower molecular weight and higher volatility enhance dispersal but reduce environmental persistence .
  • Methyl Bromide : Both are effective fumigants, but methyl bromide’s ozone depletion led to its phase-out. This compound lacks herbicidal activity, necessitating combined treatments .
  • Phosgene : A decomposition product of this compound, phosgene (COCl₂) is a choking agent with delayed toxicity, contrasting this compound’s immediate irritant effects .

Mechanistic Differences

  • TRP Channel Activation : this compound agonizes TRPV1/TRPA1 channels, causing neurogenic inflammation, while capsaicin specifically targets TRPV1 .
  • Formation Pathways : this compound forms via ozonation/chlorination of primary/secondary amines (e.g., methylamine → nitromethane → this compound at ~50% yield), unlike sulfur mustard’s thiodiglycol-derived synthesis .

Research Findings and Mechanistic Insights

Formation and Degradation

  • Ozonation/Chlorination : Primary amines (e.g., glycine) yield this compound via nitroalkane intermediates. Derivatization reduces this compound formation by ~90% in DOM-rich waters .
  • Combustion Kinetics : Pyrolysis at >200°C cleaves C–N bonds, forming phosgene and Cl radicals. Oxygen has minimal impact due to this compound’s lack of H atoms .

Environmental Behavior

  • Volatility : High vapor pressure (23.2 mmHg) limits soil/water retention but increases drift risks, as seen in Kern County (165 exposure cases) .
  • Mitigation : Biochar amendments reduce emissions by 30–50% via adsorption, while nylon-6 membranes detect ppb-level vapor using thiol-based sensors .

Biological Activity

Chloropicrin, chemically known as trichloronitromethane (CCl₃NO₂), is a potent soil fumigant and pesticide that has been utilized since the early 20th century. Its biological activity is multifaceted, affecting various biological systems, including microbial communities in soil, mammalian physiology, and potential carcinogenic effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various organisms, and relevant research findings.

This compound is characterized by its electrophilic nature due to the presence of chlorine and nitro groups. This property allows it to interact with biological thiols, leading to metabolic transformations that can disrupt cellular functions. The primary mechanism involves dechlorination reactions that produce reactive metabolites capable of forming adducts with proteins and nucleic acids.

Metabolic Pathways

Research indicates that this compound undergoes significant metabolic processing in vivo. In studies involving mice, this compound was shown to react with glutathione (GSH), resulting in the formation of di- and monochloro derivatives and other metabolites such as nitrite. These reactions are catalyzed by GSH S-transferases and liver microsomes, indicating a complex metabolic pathway that contributes to its biological effects .

Effects on Soil Microbial Communities

This compound's application as a soil fumigant has profound effects on microbial diversity and community structure. A study demonstrated that this compound significantly decreased both bacterial and fungal diversity in treated soils. The fumigation led to alterations in the abundance of specific microbial taxa, notably an increase in Firmicutes and Gemmatimonadetes while reducing the populations of Acidobacteria and Nitrospirae .

Table 1: Changes in Microbial Diversity Post-Fumigation

Microbial GroupAbundance Change (%)
Firmicutes+45.4 to +136.2
Gemmatimonadetes+19.2 to +36.6
Acidobacteria-13.9 to -42.1
Nitrospirae-46.8 to -51.2

These shifts can impact soil health and fertility, potentially affecting crop yields.

Toxicological Effects

This compound exhibits significant toxicological effects on mammals, particularly through inhalation exposure. Studies have indicated that this compound can cause respiratory irritation and has been associated with various adverse health outcomes, including rhinitis and bronchiectasis in laboratory animals .

Carcinogenic Potential

Evidence suggests that this compound may possess carcinogenic properties. In laboratory studies, increased incidences of tumors were observed in female mice exposed to this compound through inhalation, indicating a potential risk for cancer development . The compound’s electrophilic nature facilitates DNA damage and mutations, contributing to its genotoxic profile .

Table 2: Summary of Carcinogenic Findings

Study TypeSpeciesObserved Effect
Inhalation ExposureFemale MiceIncreased adenomas and carcinomas
Oral ExposureFemale RatsIncreased fibroadenomas

Case Study 1: Human Exposure Assessment

A human sensory irritation study revealed that this compound could cause eye irritation at low concentrations without significant respiratory effects . This finding underscores the importance of understanding exposure thresholds for sensitive populations.

Case Study 2: Agricultural Application

In agricultural settings, this compound is often used prior to planting to control soil-borne pests and pathogens. However, its impact on beneficial soil microbes raises concerns about long-term soil health following fumigation .

Q & A

How can computational kinetic models be developed to predict chloropicrin decomposition pathways under varying thermal conditions?

Advanced Research Question
To model this compound’s thermal decomposition, a hierarchical approach integrating quantum chemistry calculations, transition state theory, and experimental validation is essential. Studies have employed ab initio methods to calculate bond dissociation energies and reaction pathways for this compound breakdown products (e.g., NO₂, Cl radicals). Validation against experimental data, such as mass spectrometry profiles from controlled pyrolysis experiments, ensures model accuracy . For example, Lizardo-Huerta et al. (2018) developed a detailed kinetic model by benchmarking against phosgene and diphosgene decomposition mechanisms, highlighting the importance of radical chain reactions in this compound degradation .

What molecular mechanisms underlie this compound-induced cytotoxicity in human bronchial epithelial cells, and how can transcriptomic data resolve conflicting findings about oxidative stress pathways?

Advanced Research Question
Transcriptomic analyses of human primary bronchial epithelial cells (HBEpC) exposed to this compound reveal dose- and time-dependent activation of NRF2-mediated oxidative stress response and Ah-receptor signaling pathways . However, contradictions arise in studies reporting differential regulation of ribosomal and mitochondrial genes (e.g., "oxidative phosphorylation" pathway suppression at 48 hours vs. upregulation at 6 hours). Resolving these discrepancies requires integrating multi-omics datasets (e.g., proteomics, metabolomics) to distinguish adaptive stress responses from irreversible damage. Flow cytometry and TEM analyses further link autophagy and cell-cycle arrest (G2/M phase) to mitochondrial dysfunction .

How should researchers design experiments to quantify this compound emissions from soil fumigation while accounting for variables like tarp permeability and soil moisture?

Methodological Guidance
A standardized soil chamber protocol can replicate field conditions (e.g., bed-furrow geometry, soil bulk density) while controlling variables. Ashworth et al. (2008) demonstrated that high-density polyethylene (HDPE) tarps reduce this compound emissions by ~20% compared to untarped systems, but semi-impermeable films (SIF) show superior retention due to reduced vapor diffusion . Key parameters include:

  • Application depth (e.g., 5 cm subsurface injection)
  • Soil temperature (maintained at 25°C ± 2°C)
  • Moisture content (10–15% w/w)
  • Analytical methods (GC-MS for headspace sampling)

Replicate experiments with triplicate chambers are critical, as emission variability can exceed 15% under uncontrolled conditions .

How do acute exposure guideline levels (AEGLs) for this compound reconcile discrepancies between human volunteer studies and animal toxicity data?

Data Contradiction Analysis
Human studies report ocular irritation thresholds as low as 0.075 ppm (75 ppb) for 30-minute exposures , while rodent lethality data (LC₅₀ = 120 ppm for 30 minutes) suggest a 1,600-fold difference in sensitivity . To harmonize these, AEGL-2 values (1.5 ppm for 10–30 minutes) incorporate uncertainty factors (10× for interspecies variability, 3× for intraspecies sensitivity) based on benchmark dose modeling of human lacrimation data . However, chronic exposure risks in mice (e.g., bronchiolar dilation at 1 ppm over 2 years) are excluded from AEGL frameworks, highlighting a gap in long-term risk assessment .

What experimental protocols are recommended for assessing this compound’s genotoxicity, given conflicting in vitro and in vivo results?

Methodological Guidance
The U.S. EPA’s analysis of this compound genotoxicity emphasizes tiered testing:

In vitro : Ames test (mixed positive/negative results for TA98 strain with metabolic activation) and micronucleus assays in human lymphocytes .

In vivo : Rodent micronucleus tests (negative at sublethal doses) and comet assays in lung/bronchial tissues .
Discrepancies arise from this compound’s reactive metabolites (e.g., nitromethyl radicals), which may not persist in systemic circulation. Researchers should prioritize ex vivo models (e.g., precision-cut lung slices) to mimic inhalation exposure while avoiding artifactual oxidation in cell cultures .

How can transcriptomic datasets from this compound-exposed cells be leveraged to identify biomarkers for early respiratory injury?

Advanced Research Question
Key biomarkers include:

  • Upregulated genes : HMOX1 (oxidative stress), CYP1A1 (Ah-receptor activation), HSPA5 (unfolded protein response) .
  • Downregulated genes : Mitochondrial Complex I subunits (NDUFB6, NDUFA4) .
    Machine learning approaches (e.g., random forest classification) applied to microarray data can prioritize genes with the highest predictive value for epithelial barrier dysfunction. Validation via qPCR and immunohistochemistry in 3D lung organoids is recommended to confirm translational relevance .

What are the critical knowledge gaps in this compound’s environmental fate, particularly regarding its interaction with soil organic matter?

Basic Research Question
this compound’s half-life in soil ranges from 1–5 days, but its adsorption to organic matter (log Kₒₒ = 1.8) remains poorly quantified . Key gaps include:

  • Degradation kinetics under anaerobic conditions (e.g., reductive dechlorination by HS⁻ ions) .
  • Formation of stable metabolites (e.g., dichloronitromethane) in humic-rich soils .
    Standardized OECD 307 batch studies with ¹⁴C-labeled this compound are needed to quantify mineralization rates and bound residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.